1-Ethyl-1H-benzoimidazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-benzoimidazol-2-ylamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a class of benzimidazoles that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, a one-pot multicomponent reaction involving 2-amino benzimidazole, aldehydes, and ethyl 2-mercaptoacetate has been described, which is an efficient method for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates . Another approach includes the use of ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to prepare related compounds under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring system, which is nearly planar. The crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined by X-ray diffraction, confirming the planarity of the benzimidazole ring system and providing insights into the conformation of the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including Knoevenagel reactions to form fused heterocyclic aromatic compounds . They can also react with isocyanates and isothiocyanates to form pyrimido[1,6-a]benzimidazol-4-carboxylates . These reactions are crucial for the diversification of the benzimidazole core and the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the compound 1,1-bis(benzoimidazole-2-yl) 2-(quinoxaline-2-yl) ethylene exhibits specific UV-Vis absorption maxima and fluorescence emission, as well as defined melting and decomposition temperatures . These properties are important for the identification and characterization of benzimidazole derivatives and can also influence their biological activity and stability.
Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives and Cancer Research
Benzimidazole derivatives, including structures related to 1-Ethyl-1H-benzoimidazol-2-ylamine, have shown promise in cancer research due to their diverse biological activities. These compounds act through various mechanisms, such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors, making them potential candidates for anticancer agents. The synthesis and structure-activity relationships of benzimidazole derivatives have been extensively studied, highlighting their importance in medicinal chemistry and drug development (Akhtar et al., 2019; Salahuddin et al., 2022).
Benzimidazole in Drug Development
The benzimidazole core is a key component in the development of drugs for various therapeutic applications beyond cancer, such as antimicrobial, antiviral, and antiparasitic activities. The structure of benzimidazole allows for a wide range of pharmacological properties, making it a valuable scaffold in drug discovery. The therapeutic potential of benzimidazole derivatives is continually expanding, with ongoing research into novel compounds that can address a myriad of medical conditions (Babbar et al., 2020; Rosales-Hernández et al., 2022).
Environmental and Toxicological Studies
Research on 1-Ethyl-3-methylimidazolium acetate, a compound related to 1-Ethyl-1H-benzoimidazol-2-ylamine, has highlighted the importance of understanding the environmental and toxicological impacts of benzimidazole derivatives. These studies are crucial for assessing the safety and ecological implications of using such compounds in industrial applications, especially those that may scale up for broader usage. It emphasizes the need for comprehensive toxicity assessments before large-scale industrial applications are developed (Ostadjoo et al., 2018).
Eigenschaften
IUPAC Name |
1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOCOHSUICOLQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344225 |
Source
|
Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-benzoimidazol-2-ylamine | |
CAS RN |
1622-58-8 |
Source
|
Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.